Yanangcorinin

Description

Contextualization within Natural Product Chemistry of Alkaloids

Alkaloids are naturally occurring organic substances predominantly found in plant sources, though they can also be isolated from fungi, marine organisms, and, rarely, animals. ontosight.ai39.100.107koreascience.kr Characterized by the presence of at least one nitrogen atom, often within a heterocyclic ring, alkaloids are typically basic in nature, hence the term "alkaloid" (alkali-like). ontosight.ai39.100.107researchgate.net Their structural diversity is remarkable, and they exhibit a wide array of physiological actions on humans and other animals, making them active components in numerous medicinal plants and plant-derived drugs. ontosight.aikoreascience.kr Historically, alkaloids have been central to pharmacology and natural products chemistry, with examples like morphine, nicotine, and quinine (B1679958) highlighting their potent biological activities, ranging from therapeutic to toxic effects. 39.100.107koreascience.krnrct.go.th The biosynthesis of true alkaloids typically originates from amino acids such as lysine, ornithine, tyrosine, and tryptophan. ontosight.airesearchgate.net

Significance of Bisbenzylisoquinoline Alkaloids in Chemical Biology

Bisbenzylisoquinoline alkaloids (bisBIAs) constitute a significant subclass of alkaloids, defined by their molecular structure comprising two benzylisoquinoline alkaloid (BIA) motifs. imsc.res.in These compounds are widely distributed in various plant families, including Berberidaceae, Ranunculaceae, Lauraceae, and Menispermaceae. imsc.res.inresearchgate.netacs.org Their biosynthesis often involves the condensation of two coclaurine (B195748) units. imsc.res.in

BisBIAs have garnered substantial attention in chemical biology due to their diverse and potent biological activities. Research has demonstrated their anticancer, antifungal, antibacterial, anti-plasmodial, antiparasitic, cytotoxic, acetylcholinesterase inhibition, antiplatelet aggregation, and vasodilator effects. researchgate.net Furthermore, they have shown anti-inflammatory and antiviral properties, including activity against human coronaviruses like SARS-CoV-2. imsc.res.in Notable examples of bisbenzylisoquinoline alkaloids studied for their pharmacological effects include tetrandrine (B1684364), berbamine, neferine, dauricine, and cepharanthine. imsc.res.in

Overview of Yanangcorinin as a Research Target Compound

This compound is a naturally occurring alkaloid that has been isolated from the roots of Stemona species, which are flowering plants native to Asia, and from Tiliacora triandra (Colebr.) Diels, a climbing plant belonging to the Menispermaceae family found in Southeast Asia. ontosight.airesearchgate.netnrct.go.th Chemically, this compound is classified as a pyrrolo[1,2-a]azepine alkaloid and, more specifically, as a bisbenzylisoquinoline alkaloid of the dibenzodioxin-diphenyl type. ontosight.airesearchgate.net

The compound possesses a molecular formula of C17H23NO4 and a molecular weight of 317.37 g/mol . ontosight.ai Its chemical structure was elucidated through comprehensive spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (Proton and Carbon-13 NMR) and Mass Spectrometry (MS), complemented by chemical transformations. researchgate.net

As a research target, this compound has shown promising biological activities. Studies indicate its potential insecticidal, antimicrobial, and neuroprotective effects. ontosight.ai Furthermore, this compound has been identified as a major active compound with antiplasmodial activity. In in vitro studies, it exhibited activity against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfW2) strains of Plasmodium falciparum, with half-maximal inhibitory concentration (IC50) values below 2 µg/mL. researchgate.net However, it is important to note that this compound also demonstrated cytotoxic effects with a selectivity index (SI) less than 1, suggesting that its antiplasmodial activity might be accompanied by general cellular toxicity. researchgate.net Ongoing research aims to further elucidate its pharmacokinetic profile and explore its full therapeutic potential. ontosight.ai

Table 1: Antiplasmodial Activity of this compound

| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Selectivity Index (SI) |

| This compound | Pf3D7 | < 2 | < 1 |

| This compound | PfW2 | < 2 | < 1 |

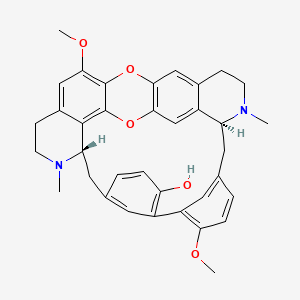

Structure

2D Structure

3D Structure

Properties

CAS No. |

102571-99-3 |

|---|---|

Molecular Formula |

C36H36N2O5 |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

(8S,21S)-13,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-16-ol |

InChI |

InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-21-6-8-30(40-3)26(14-21)25-13-20(5-7-29(25)39)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3/t27-,28-/m0/s1 |

InChI Key |

MMGBHVBJOIKWMF-NSOVKSMOSA-N |

SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O |

Isomeric SMILES |

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)C[C@H]7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O |

Canonical SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Yanangcorinin; Yanangcorinine |

Origin of Product |

United States |

Origin and Phytochemical Isolation of Yanangcorinin

Botanical Source Identification: Tiliacora triandra as a Constituent Plant

Yanangcorinin is obtained from Tiliacora triandra (Colebr.) Diels, a plant belonging to the Menispermaceae family. nrct.go.thresearchgate.net This climbing plant is indigenous to Southeast Asia and is commonly found in habitats such as evergreen forests, scrub jungles, and limestone hills. nrct.go.th In Thailand, it is widely known by the local name "Yanang". nrct.go.th Different parts of Tiliacora triandra, particularly the roots and aerial parts, have been the focus of phytochemical investigations that led to the isolation of this compound and other related alkaloids. nih.govsemanticscholar.org The plant has a long history of use in traditional medicine and cuisine in the region, which has prompted scientific inquiry into its chemical constituents. nrct.go.thresearchgate.net

Phytochemical Survey of Source Material for Alkaloid Content

Phytochemical screenings of Tiliacora triandra have revealed a rich and diverse array of chemical compounds. Various parts of the plant, including the leaves, stems, and roots, contain numerous bioactive substances. nrct.go.thresearchgate.net The primary chemical class of interest in the context of this compound is the alkaloids, specifically the bisbenzylisoquinoline type. researchgate.net However, the plant is also a source of many other compound classes. For instance, qualitative analysis of the methanolic extract from the stem bark has confirmed the presence of alkaloids, phenolics, flavonoids, terpenoids, saponins, and cardiac glycosides. The leaves are noted for their high content of phenolic compounds. nih.gov This broad spectrum of phytochemicals underscores the chemical complexity of the source material from which this compound is isolated.

**Table 1: Phytochemical Constituents of *Tiliacora triandra***

| Compound Class | Presence Confirmed in Plant |

|---|---|

| Alkaloids | ✅ |

| Phenolic Compounds | ✅ |

| Flavonoids | ✅ |

| Terpenoids | ✅ |

| Saponins | ✅ |

| Cardiac Glycosides | ✅ |

| Fatty Acids | ✅ |

| Essential Oils | ✅ |

Extraction and Purification Methodologies for this compound

The isolation of bisbenzylisoquinoline alkaloids like this compound from Tiliacora triandra is a multi-step process that employs standard phytochemical techniques. While the precise protocol for this compound itself is highly specific, it follows the general methodology for isolating similar alkaloids from the plant's roots.

The process begins with the extraction of dried, ground plant material, typically the roots. An effective solvent system for this initial step is a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) (50:50:1). tci-thaijo.org This mixture is used to macerate the plant material repeatedly until a test for alkaloids (e.g., Mayer's test) comes back negative, ensuring exhaustive extraction. tci-thaijo.org

Following extraction, the crude extract undergoes an acid-base partitioning to separate the alkaloids from other constituents. The combined extracts are evaporated to dryness, redissolved in chloroform, and then extracted with an acidic aqueous solution, such as 10% sulfuric acid. tci-thaijo.org This transfers the protonated alkaloids into the aqueous phase. The acidic aqueous layer is then made basic with dilute ammonia, which causes the water-insoluble alkaloids to precipitate. tci-thaijo.org

The resulting crude alkaloid mixture is then subjected to purification. This is primarily achieved through chromatographic techniques. Column chromatography is a key step, where the mixture is passed through a stationary phase (like silica (B1680970) gel) and eluted with a solvent gradient to separate the individual compounds. tci-thaijo.org Fractions are collected and monitored, and those containing the target compounds are combined. Further purification can be achieved through techniques like crystallization to yield the pure alkaloid. tci-thaijo.org Through this systematic process of extraction, acid-base separation, and chromatography, bisbenzylisoquinoline alkaloids are successfully isolated. tci-thaijo.org

Chemodiversity within Tiliacora triandra Alkaloids

Tiliacora triandra is characterized by a remarkable diversity of alkaloids, particularly within the bisbenzylisoquinoline class. This compound is just one of several structurally related compounds isolated from this plant. Research has identified numerous other alkaloids, primarily from the roots and aerial parts.

From the roots, well-characterized alkaloids include tiliacorinine (B1221359), its diastereomer tiliacorine, and 2'-nortiliacorinine. semanticscholar.orgresearchgate.net Another related compound, tiliacorinine 2'-N-oxide, has also been isolated from the roots. semanticscholar.org Investigations of the aerial parts have yielded additional new bisbenzylisoquinoline alkaloids, namely noryanangine and norisoyanangine, alongside the known nortiliacorine A and magnoflorine. nih.govthieme-connect.com This variety highlights the biosynthetic capacity of the plant to produce a range of complex alkaloidal structures. The leaves, in contrast, have been found to contain the aporphine (B1220529) alkaloid oxoanolobine as a major constituent. phcogj.com This chemodiversity is significant, as the different alkaloids can exhibit distinct biological activities.

**Table 2: Selected Alkaloids Identified from *Tiliacora triandra***

| Alkaloid Name | Class | Plant Part |

|---|---|---|

| This compound | Bisbenzylisoquinoline | Aerial Parts |

| Tiliacorinine | Bisbenzylisoquinoline | Roots |

| Tiliacorine | Bisbenzylisoquinoline | Roots |

| Nortiliacorinine A | Bisbenzylisoquinoline | Roots, Aerial Parts |

| Tiliacorinine 2'-N-oxide | Bisbenzylisoquinoline | Roots, Aerial Parts |

| 2'-Nortiliacorinine | Bisbenzylisoquinoline | Roots |

| Noryanangine | Bisbenzylisoquinoline | Aerial Parts |

| Norisoyanangine | Bisbenzylisoquinoline | Aerial Parts |

| Magnoflorine | Aporphine | Aerial Parts |

| Oxoanolobine | Aporphine | Leaves |

Structural Elucidation and Spectroscopic Characterization of Yanangcorinin

Advanced Spectroscopic Techniques for Molecular Structure Determination

The elucidation of complex natural products like Yanangcorinin necessitates the use of sophisticated spectroscopic techniques, each contributing unique information about the molecule's composition and arrangement. These techniques collectively provide a holistic view of the chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in determining the connectivity of atoms and the stereochemical arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), NMR provides crucial information on the molecular skeleton and the spatial relationships between atoms.

One-dimensional (1D) NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, offer fundamental data about the types and environments of hydrogen and carbon atoms present in this compound. The ¹H NMR spectrum of this compound exhibits characteristic signals, including four O-methyl signals, similar to those observed in tetrandrine (B1684364), a related bisbenzylisoquinoline alkaloid. An additional broad signal at 3.55 ppm, corresponding to three protons, is also observed imsc.res.in. The chemical shifts of O-methyl groups are particularly informative for stereochemical assignments in bisbenzylisoquinoline alkaloids. For instance, alkaloids with R,S- or S,R-configurations typically show their 6'-O-methyl signal at a lower field, between 3.6 and 3.8 ppm, while those with S,S- or R,R-configurations, like tetrandrine, display this signal around 3.4 ppm imsc.res.in.

Table 1: Selected ¹H NMR Chemical Shifts for this compound (Partial Data)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| O-Methyl groups | Multiple signals | Singlets | 3H each | 4 signals observed, similar to tetrandrine imsc.res.in |

| Other protons | 3.55 | Broad signal | 3H | Additional signal imsc.res.in |

| 6'-O-Methyl (S,S- or R,R-config.) | 3.4 | Singlet | 3H | Characteristic for certain stereoisomers imsc.res.in |

| 6'-O-Methyl (R,S- or S,R-config.) | 3.6 - 3.8 | Singlet | 3H | Characteristic for certain stereoisomers imsc.res.in |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for precise molecular formula determination. For this compound, the molecular formula was determined to be C36H36N2O5, yielding a molecular weight of 596.7 g/mol imsc.res.innih.gov. The mass spectra of this compound and related new substances were reported to be practically identical, exhibiting key fragmentation ions at m/z 352 and m/z 176 imsc.res.in. These fragmentation patterns are characteristic of the bisbenzylisoquinoline alkaloid class, providing insights into the cleavages occurring within the molecule under electron ionization.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C36H36N2O5 | Determined by high-resolution MS imsc.res.innih.gov |

| Molecular Weight | 596.7 g/mol | Calculated from molecular formula nih.gov |

| Key Fragments (m/z) | 352, 176 | Characteristic fragmentation pattern imsc.res.in |

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to detect the presence of chromophores within a molecule, which are groups of atoms responsible for absorbing light in the UV and visible regions of the electromagnetic spectrum. While specific detailed UV-Vis data for this compound was not explicitly provided in the available literature snippets, for compounds like bisbenzylisoquinoline alkaloids, UV-Vis spectroscopy typically provides information related to the conjugated pi systems present in their aromatic rings. The absorption maxima (λmax) and molar absorptivity (ε) values obtained from UV-Vis spectra can indicate the extent of conjugation and the presence of specific chromophoric units, thus supporting the structural assignments derived from other spectroscopic techniques nih.gov.

X-ray Crystallography for Definitive Three-Dimensional Structure

However, based on the available literature, the definitive three-dimensional structure of this compound, specifically through X-ray crystallography, has not been explicitly reported. Its structure was primarily established and confirmed using a combination of spectroscopic methods and chemical transformations. researchgate.net

Chemical Derivatization and Transformation Studies for Structural Confirmation

Chemical derivatization and transformation studies play a vital role in the structural confirmation of complex natural products like this compound, particularly when direct crystallographic data is unavailable or challenging to obtain. These studies involve chemically modifying a compound to produce derivatives with altered physical or spectroscopic properties, which can then provide crucial information about the original molecule's functional groups, connectivity, and stereochemistry. nih.govresearchgate.netchromatographyonline.comspectroscopyonline.com

For this compound, its structure was proven through spectroscopic methods complemented by chemical transformation studies. researchgate.net The purpose of such transformations is often to:

Confirm the presence and position of specific functional groups: By reacting a compound with a known reagent that selectively modifies a particular functional group (e.g., hydroxyl, amine), the change in molecular weight or spectroscopic signals (e.g., NMR chemical shifts) of the derivative can confirm the presence and location of that group in the original structure.

Enhance analytical detectability or separation: Derivatization can improve a compound's volatility for gas chromatography (GC) or introduce chromophores/fluorophores to enhance detection in techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). nih.govchromatographyonline.comresearchgate.net

While specific details of the chemical transformations performed on this compound are not extensively detailed in the provided snippets, the explicit mention of their use alongside spectroscopic methods underscores their importance in definitively proving its complex bisbenzylisoquinoline alkaloid structure. researchgate.net

Methodological Advancements in Complex Alkaloid Structure Elucidation

The elucidation of complex alkaloid structures, such as this compound, has significantly benefited from continuous advancements in analytical methodologies. These advancements have enabled the determination of structures from increasingly smaller sample quantities and with greater precision.

One of the most impactful areas of advancement has been in Nuclear Magnetic Resonance (NMR) spectroscopy . Modern NMR techniques, utilizing high-field magnets and cryogenic probes, have become the primary mode for determining the structures of complex secondary metabolites. nih.govacs.orgtaylorfrancis.com Key developments include:

Advanced Two-Dimensional (2D) NMR Pulse Sequences: Techniques such as proton-proton correlated spectroscopy (H-H COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond coherence (HMBC) provide detailed information about proton-proton and proton-carbon connectivities, which are crucial for piecing together the molecular skeleton. acs.org

Computational Approaches: The integration of computational chemistry, particularly Density Functional Theory (DFT) calculations, allows for remarkably accurate prediction of carbon-13 NMR chemical shifts. This computational complement to experimental NMR data can be invaluable in confirming proposed structures, especially for highly oxidized or symmetrical compounds where traditional NMR interpretation might be ambiguous. nih.govtaylorfrancis.com

Beyond NMR, other techniques and integrated approaches have contributed significantly:

Micro-Electron Diffraction (MicroED): This emerging technique offers a powerful alternative to X-ray crystallography for obtaining high-resolution structural information from microcrystalline samples, which are often too small for conventional X-ray diffraction. MicroED can provide X-ray-like images and has shown profound effects on structure elucidation, particularly when X-ray crystallographic data is difficult to acquire. nih.gov

Hyphenated Techniques: The coupling of separation techniques with spectroscopic detection, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR, has revolutionized the analysis of complex mixtures and the structural characterization of compounds present at very low concentrations, including degradation products, impurities, and metabolites. taylorfrancis.comnih.govtaylorandfrancis.comclariant.com These techniques allow for the separation and immediate structural analysis of components without the need for extensive prior isolation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise molecular weight information, allowing for the accurate determination of elemental composition, which is a fundamental step in structure elucidation. nih.govnih.govclariant.com Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) provide further insights into the connectivity and substructures of the molecule. nih.govclariant.com

These methodological advancements, often used in a complementary fashion, have significantly enhanced the ability of chemists to elucidate the intricate structures of complex alkaloids like this compound, even when faced with limited sample quantities or challenging structural features.

Compound Names and PubChem CIDs

Chemical Synthesis and Analog Preparation of Yanangcorinin

Total Synthesis Strategies and Methodological Development

As of this writing, no complete total synthesis of yanangcorinin has been reported in peer-reviewed scientific literature. The development of a synthetic strategy would represent a significant challenge, requiring precise control over stereochemistry and the formation of the characteristic bisbenzylisoquinoline core.

Multi-step Synthetic Route Design and Execution

The design of a multi-step synthetic route for this compound would necessitate a careful retrosynthetic analysis. This would involve conceptually breaking down the complex target molecule into simpler, commercially available starting materials. Key challenges would include the stereoselective construction of the multiple chiral centers and the efficient formation of the diaryl ether linkages that are characteristic of this class of alkaloids. The execution of such a synthesis would likely involve a lengthy sequence of reactions, each requiring careful optimization of reaction conditions to achieve desired yields and purity.

Enantioselective and Stereocontrolled Synthesis Approaches

A critical aspect of any proposed synthesis of this compound would be the development of enantioselective and stereocontrolled methodologies. This would be essential to produce the single, naturally occurring enantiomer of the molecule. Potential strategies could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions to establish the correct absolute and relative stereochemistry of the various stereocenters within the molecule.

Semi-synthesis of this compound from Related Natural Precursors

There are no published reports on the semi-synthesis of this compound from structurally related natural precursors. Such an approach would involve isolating a more abundant, structurally similar natural product from Tiliacora triandra or another plant source and then chemically modifying it to produce this compound. This can often be a more efficient approach than total synthesis, but its feasibility is entirely dependent on the availability of a suitable starting material.

Biosynthetic Pathways and Enzymatic Mechanisms of Yanangcorinin

Elucidation of Precursor Building Blocks in Bisbenzylisoquinoline Biosynthesis

The biosynthesis of bisbenzylisoquinoline alkaloids, including Yanangcorinin, originates from L-tyrosine, a common precursor for a wide array of benzylisoquinoline alkaloids (BIAs) nih.govnih.gov. The initial committed step in this pathway involves the condensation of two tyrosine-derived units: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) nih.govnih.govwikipedia.org. This reaction yields (R,S)-norcoclaurine, which serves as the foundational 1-benzylisoquinoline (B1618099) core nih.govnih.govwikipedia.org.

Further downstream, specific stereoisomers play crucial roles as direct precursors for BBIQs. (S)-N-methylcoclaurine and (S)-reticuline have been identified as key intermediates that branch into the biosynthesis of both bisbenzylisoquinoline and aporphine (B1220529) alkaloids nih.govbiotcm.net. Research indicates that (R)-N-methylcoclaurine and (R)-coclaurine can also be incorporated into bisbenzylisoquinolines, demonstrating a degree of stereoselectivity, though not always absolute stereospecificity, in the utilization of chiral building blocks nih.gov. For instance, feeding experiments in Berberis stolonifera cell cultures showed varying incorporation rates of different chiral precursors into berbamunine (B191780), a bisbenzylisoquinoline alkaloid nih.gov.

Table 1: Relative Incorporation of Chiral Precursors into Berbamunine in Berberis stolonifera Cell Cultures nih.gov

| Precursor Compound | Relative Incorporation into Berbamunine (%) |

| (R)-N-Methylcoclaurine | 29 |

| (R)-Coclaurine | 10 |

| (S)-Coclaurine | 5.2 |

| (S)-N-Methylcoclaurine | 2.4 |

Proposed Biosynthetic Cascade and Enzymatic Transformations

The biosynthetic cascade leading to bisbenzylisoquinoline alkaloids begins with the Pictet-Spengler condensation catalyzed by (S)-norcoclaurine synthase (NCS), forming the tetrahydroisoquinoline backbone nih.govwikipedia.orgguidetopharmacology.org. Subsequent steps involve a series of O-methylation and N-methylation reactions, mediated by O-methyltransferases (OMTs) and N-methyltransferases (NMTs), respectively nih.govnih.govbiotcm.netnih.gov. These modifications prepare the monomeric benzylisoquinoline units for the crucial dimerization step.

The defining characteristic of bisbenzylisoquinoline alkaloid formation is the oxidative phenol (B47542) coupling of two benzylisoquinoline monomers nih.gov. This dimerization is primarily catalyzed by cytochrome P450 monooxygenases (CYPs), particularly members of the CYP80 family nih.govguidetopharmacology.orgnih.govuni.lu. These enzymes facilitate the formation of C-O (phenyl ether) and/or C-C (aryl-aryl) bonds, leading to the diverse linkages observed in BBIQs nih.govnih.govguidetopharmacology.org. For example, berbamunine synthase (CYP80A1) is known to catalyze the intermolecular C-O coupling reaction in Berberis stolonifera nih.govguidetopharmacology.org. In Nelumbo nucifera (sacred lotus), CYP80A enzymes can catalyze C-O coupling of both (R)- and (S)-N-methylcoclaurine to produce bisbenzylisoquinoline alkaloids with various linkages biotcm.net. The specific dibenzodioxine-diphenyl type structure of this compound suggests a precise pattern of oxidative coupling events involving its precursor monomers nih.gov.

Genetic and Molecular Basis of Alkaloid Biosynthesis in Tiliacora triandra

Tiliacora triandra is a recognized source of various bisbenzylisoquinoline alkaloids, including this compound, Tiliacorinin, Nortiliacorinin A, and Tiliacorine nih.govnih.govnih.govnih.gov. While the plant is rich in these compounds and has been traditionally used for its medicinal properties, detailed genetic and molecular elucidation of the specific enzymes and genes governing this compound's biosynthesis within Tiliacora triandra itself is not extensively documented in the provided search results.

However, based on the general understanding of BIA biosynthesis in other plants, it is inferred that similar classes of enzymes are involved. These include norcoclaurine synthase (NCS), various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs) nih.govnih.govnih.govuni.lu. These enzymes are responsible for the sequential modifications and the key oxidative coupling reactions that lead to the complex dimeric structures of BBIQs nih.govnih.govguidetopharmacology.org. Future research focusing on transcriptomics and proteomics of Tiliacora triandra could provide deeper insights into the specific genes and enzymes responsible for the unique biosynthetic pathway of this compound and other alkaloids within this plant.

Comparative Analysis of Biosynthetic Routes for Related Alkaloids

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant specialized metabolites, all sharing a common origin from L-tyrosine nih.govnih.govnih.gov. Beyond bisbenzylisoquinolines, this family includes aporphine, benzophenanthridine, morphinan (B1239233), and protoberberine alkaloids nih.gov. The initial steps, from L-tyrosine to dopamine and 4-HPAA, and then to (R,S)-norcoclaurine, are common across these diverse pathways nih.govnih.govwikipedia.org. The pathway then diverges at intermediates like N-methylcoclaurine and reticuline (B1680550) nih.govbiotcm.netnih.gov.

A key difference among BIA biosynthetic routes lies in the stereochemistry of intermediates and the subsequent enzymatic transformations. For instance, while (S)-reticuline is a major precursor for protoberberine and morphinan alkaloids (like morphine) in plants such as the opium poppy (Papaver somniferum), the sacred lotus (B1177795) (Nelumbo nucifera) predominantly accumulates R-enantiomers of BIAs, a contrast to the S-configuration often found in the Ranunculales order nih.govnih.govnih.gov. Enzymes like reticuline epimerase (DRS-DRR) are crucial for interconverting (S)- and (R)-reticuline, thereby dictating the flow towards specific alkaloid branches researchgate.net.

Furthermore, the type of oxidative coupling catalyzed by CYPs can lead to different BIA structural subgroups. While CYP80 enzymes are involved in bisbenzylisoquinoline and aporphine alkaloid formation through C-O and C-C coupling, other CYP families, such as CYP719, are responsible for different cyclization patterns, like the berberine (B55584) bridge formation in protoberberines or salutaridine (B1681412) synthesis in morphinans nih.govguidetopharmacology.orgnih.gov.

Beyond natural plant biosynthesis, significant progress has been made in engineering microbial platforms, such as yeast and Escherichia coli, for the heterologous production of various BIAs nih.govnih.gov. This approach leverages the elucidated biosynthetic pathways and enzymatic tools to produce rare or difficult-to-obtain alkaloids, demonstrating the modularity and transferability of these complex biosynthetic routes nih.govnih.gov. For example, yeast strains have been engineered to produce bisbenzylisoquinolines like guattegaumerine (B1218701) and berbamunine de novo nih.gov.

Mechanistic Research on Yanangcorinin S Biological Actions

Structure-Activity Relationship (SAR) Investigations of Yanangcorinin

While specific detailed SAR investigations focusing solely on structural modifications of this compound itself are not extensively documented, insights can be drawn from the broader class of bisbenzylisoquinoline alkaloids. For this class, the nature and positions of substituents, as well as the connections of ether bridges, have been noted to play a significant role in their observed antiplasmodial activity. This suggests that the unique dibenzodioxine-diphenyl framework of this compound, along with its specific linkage sites and substituents, is crucial for its biological profile.

Molecular Mechanisms of Interaction with Biological Targets

This compound has demonstrated antiplasmodial activity. researchgate.net Understanding the molecular mechanisms involves identifying the specific biological targets with which the compound interacts to exert its effects. For the class of bisbenzylisoquinoline alkaloids, several potential anti-malarial mechanisms have been postulated. These include high binding affinities for key mitotic division protein kinases in Plasmodium parasites, such as Pfnek1, Pfmap2, Pfclk1, and Pfclk4. Additionally, some bisbenzylisoquinoline alkaloids are known to inhibit the growth of hemozoin crystals, a critical detoxification pathway for the malaria parasite. The antiplasmodial mechanisms of action of the traditional formulation containing this compound have been noted to differ from those of chloroquine (B1663885) and other existing antimalarial drugs. researchgate.net

The precise, fully elucidated antiplasmodial mechanism of action for this compound itself is an area of ongoing research. However, based on its classification as a bisbenzylisoquinoline alkaloid, its antiplasmodial effects are likely mediated through mechanisms observed in other compounds of this class. These include interference with essential parasite processes, potentially through targeting mitotic division protein kinases like Pfnek1, Pfmap2, Pfclk1, and Pfclk4, which are crucial for parasite proliferation. Another proposed mechanism for bisbenzylisoquinoline alkaloids involves the inhibition of hemozoin biocrystallization, a process vital for Plasmodium parasites to detoxify heme, a toxic byproduct of hemoglobin digestion.

In contrast, chloroquine, a widely studied antimalarial, primarily acts by increasing the levels of heme within the parasite's digestive vacuole, which is toxic to the parasite. It also inhibits the formation of hemozoin crystals, thereby preventing heme detoxification. Furthermore, chloroquine has been shown to increase the pH of the parasite's acid vesicles, interfering with essential functions like hemoglobin endocytosis and proteolysis. The distinct antiplasmodial mechanisms of the traditional formulation containing this compound suggest that this compound may target different pathways or have a unique mode of action compared to established antimalarials like chloroquine. researchgate.net

A significant finding in the mechanistic research of this compound is its ability to potentiate the efficacy of chloroquine. Studies have demonstrated a synergistic effect when chloroquine is combined with this compound, particularly against chloroquine-resistant Plasmodium parasites. researchgate.net This suggests that this compound can enhance the effectiveness of chloroquine, offering a potential strategy to overcome drug resistance in malaria treatment. This potentiation indicates that this compound may act on a different target or pathway than chloroquine, or interfere with resistance mechanisms, thereby restoring or improving chloroquine's activity.

Receptor Binding and Signaling Pathway Modulation Studies

Enzymatic Inhibition or Activation Mechanisms

Direct evidence for specific enzymatic inhibition or activation mechanisms by this compound related to its antiplasmodial activity is not explicitly detailed in the available information. However, some bisbenzylisoquinoline alkaloids, the chemical class to which this compound belongs, have shown enzymatic inhibitory activities in other contexts. For instance, certain bisbenzylisoquinolines have been reported to inhibit SARS-CoV-2 3CLpro in in vitro enzymatic assays. researchgate.net

Enzymatic inhibition can be broadly categorized as reversible (e.g., competitive, non-competitive, mixed-type, uncompetitive) or irreversible, depending on the nature of the interaction with the enzyme. mdpi.com Enzyme activators, on the other hand, increase the rate of enzyme-catalyzed reactions. Further research would be required to identify if this compound specifically inhibits or activates any enzymes relevant to its antiplasmodial or other biological effects.

Development of Yanangcorinin Derivatives and Analogs

Rational Design and Synthesis of Modified Yanangcorinin Structures

Rational design of this compound derivatives typically commences with a thorough understanding of its core chemical scaffold and key functional groups. This process often involves computational modeling and analysis of existing structure-activity data, if available for similar compounds, to predict how modifications might influence biological activity. The objective is to design new molecules that retain or enhance desirable properties while mitigating any undesirable ones.

The synthesis of modified this compound structures would generally employ a range of organic chemistry reactions tailored to the specific functional groups present in the lignan/neolignan scaffold. Common synthetic strategies for natural product derivatives include, but are not limited to, alkylation, acylation, sulfonylation, and various coupling reactions nih.gov. For instance, the synthesis of 1,4-naphthoquinone (B94277) derivatives has involved alkylation, acylation, and sulfonylation reactions, yielding a range of compounds with varying cytotoxic activities nih.gov. Similarly, the modification of a core this compound structure could involve:

Alkylation : Introducing alkyl chains at specific positions to alter lipophilicity or steric bulk.

Acylation : Attaching acyl groups to hydroxyl or amino functionalities, which can affect solubility or introduce prodrug characteristics.

Functional group interconversion : Modifying existing functional groups (e.g., oxidation of alcohols to ketones, reduction of esters to alcohols) to explore different electronic and steric environments.

Skeletal modifications : More complex transformations that alter the core ring system or introduce new rings, while maintaining essential pharmacophoric elements.

While specific synthetic protocols and detailed yields for this compound derivatives are not extensively documented in the provided search results, the general principles of natural product modification aim to systematically explore the chemical space around the parent compound. The yields for such synthetic processes can vary widely depending on the complexity of the reaction and the specific derivative being synthesized, as observed in other derivative syntheses where yields ranged from 28% to 99% nih.gov.

Structure-Mechanism Relationship Studies of Synthesized Analogs

Structure-Mechanism Relationship (SMR) studies are critical for understanding how structural changes in this compound analogs correlate with their biological activities and the underlying molecular mechanisms. These studies aim to elucidate the specific interactions between the synthesized compounds and their biological targets.

The process typically involves:

Biological Evaluation : Synthesized analogs are subjected to a battery of in vitro and in vivo assays to assess their biological activities, such as cytotoxicity against various cell lines nih.govnih.gov, enzyme inhibition nih.gov, or receptor binding. For example, 1,4-naphthoquinone derivatives were evaluated for cytotoxicity against human oral epidermoid carcinoma (KB) and cervix epithelioid carcinoma (HeLa) cells, revealing structure-activity relationships related to their redox potentials nih.gov. Similarly, 4-anilinoquinolinylchalcone derivatives were assessed for antiproliferative activities against human cancer cell lines nih.gov.

Mechanistic Investigations : Once active analogs are identified, further studies are conducted to uncover their mechanisms of action. This can involve:

Biophysical techniques : Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy can be employed to study binding affinities and interactions with target proteins.

Cellular assays : Assays to investigate cellular processes like apoptosis, cell cycle arrest, reactive oxygen species (ROS) generation, or ATP depletion can provide insights into the cellular pathways affected by the analogs nih.gov.

Structural biology : For compounds that interact with specific macromolecules, advanced techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), or high-resolution NMR can be used to determine the three-dimensional structures of the compound-target complexes, providing atomic-level insights into the binding mode and mechanism nih.gov.

The correlation between structural features and biological effects, such as the relationship between redox potentials and inhibitory effects observed for certain naphthoquinone derivatives, is a key outcome of SMR studies nih.gov. This information guides further rational design efforts.

Exploration of Novel Chemical Scaffolds Based on this compound Architecture

Beyond direct modifications of the this compound structure, the exploration of novel chemical scaffolds involves designing entirely new core structures that retain the essential pharmacophoric elements responsible for this compound's biological activity. This approach, often termed "scaffold hopping," aims to discover compounds with improved properties, overcome intellectual property limitations, or identify new mechanisms of action.

This process typically involves:

Pharmacophore modeling : Identifying the critical spatial and electronic features of this compound necessary for its activity.

Database screening : Utilizing cheminformatics tools and large chemical databases, including those that allow viewing phytochemicals based on molecular scaffolds (e.g., IMPPAT imsc.res.in), to identify existing compounds with similar pharmacophores but different core structures.

De novo design : Employing computational methods to design novel molecular skeletons that satisfy the identified pharmacophoric requirements.

Synthetic accessibility : Ensuring that the designed novel scaffolds are synthetically feasible and can be prepared efficiently in the laboratory.

The goal is to generate structurally diverse compounds that mimic the biological activity of this compound, potentially leading to compounds with superior drug-like properties or novel therapeutic applications.

Development of Probes and Tags for Mechanistic Investigations

To further unravel the precise molecular mechanisms of this compound and its derivatives, the development of chemical probes and tags is crucial. These specialized molecules are designed to facilitate the identification and characterization of biological targets and pathways.

Chemical probes are typically this compound analogs that incorporate a functional handle (e.g., an azide, alkyne, or photoreactive group) that allows for subsequent attachment of reporter tags (e.g., fluorescent dyes, biotin). This modification is carefully designed to minimize perturbation of the compound's intrinsic biological activity.

The applications of such probes include:

Target identification : Using affinity-based probes (e.g., biotinylated analogs) in pull-down assays to isolate and identify proteins or other biomolecules that directly interact with this compound.

Cellular localization : Fluorescently tagged this compound analogs can be used in live-cell imaging to visualize the compound's distribution within cells and its interaction with specific organelles or structures.

Activity-based protein profiling (ABPP) : If this compound is an enzyme inhibitor, activity-based probes can be designed to covalently label the active site of its target enzyme, allowing for its identification and quantification.

Mechanistic pathway elucidation : Probes can be used in conjunction with omics technologies (e.g., proteomics, metabolomics) to gain a systems-level understanding of the pathways modulated by this compound.

By developing specific probes and tags, researchers can gain deeper insights into the molecular targets, binding sites, and cellular effects of this compound, which is essential for its further development as a potential therapeutic agent.

Computational and Theoretical Chemical Investigations of Yanangcorinin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, providing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. weizmann.ac.ilchemrxiv.org By calculating parameters such as molecular orbital energies, atomic charge distributions, and local electron densities, DFT can help predict a molecule's reactivity and stability. weizmann.ac.ilnih.gov These calculations are crucial for understanding the fundamental chemical nature of a compound. However, no specific studies applying DFT to determine the molecular properties of Yanangcorinin have been identified in the public domain.

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are crucial for understanding chemical bonds and the electronic properties of molecules. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of a molecule, respectively. chemrxiv.org A detailed bonding analysis for this compound using MO theory, which would elucidate its electronic transitions and reactivity patterns, is not currently available in published research.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational landscape of a molecule, identifying its stable shapes and how it might change its structure, which is often critical for its biological function. At present, there are no published MD simulation studies that specifically analyze the conformational landscape of this compound.

In Silico Prediction and Validation of Spectroscopic Data

In silico methods for predicting spectroscopic data, such as NMR and IR spectra, are valuable for identifying and characterizing chemical structures. These computational approaches can simulate spectra that can then be compared with experimental data for validation. A computational prediction of the spectroscopic data for this compound would be a valuable tool for its characterization, but such a study has not been found in the available literature.

Ligand-Target Docking and Virtual Screening Approaches

Ligand-target docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to perform virtual screening, where large libraries of small molecules are computationally tested for their potential to bind to a biological target. While these approaches could be applied to explore the potential biological activities of this compound, no specific ligand-docking or virtual screening studies involving this compound have been reported.

Future Directions and Interdisciplinary Research Opportunities

Integration of Systems Biology and Omics Approaches in Alkaloid Research

The intricate biological effects of natural products like Yanangcorinin necessitate a holistic understanding of their interactions within complex biological systems. Systems biology, which aims to determine these complex interactions, coupled with "omics" approaches, offers a powerful framework for this purpose. nih.gov These approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, enable the simultaneous analysis of thousands of molecules, revealing their interdependencies and influence on cellular processes. nih.govmdpi.com

Table 1: Conceptual Multi-Omics Analysis for this compound Treatment

| Omics Layer | Data Type | Potential Insights for this compound |

| Transcriptomics | mRNA expression levels (RNA-seq) | Identification of differentially expressed genes, affected pathways. |

| Proteomics | Protein abundance, post-translational modifications (Mass Spec) | Identification of target proteins, signaling pathway modulation. |

| Metabolomics | Metabolite profiles (LC-MS, GC-MS) | Changes in metabolic flux, identification of biomarkers or metabolic targets. |

| Lipidomics | Lipid species and quantities (LC-MS) | Impact on membrane integrity, lipid signaling, or energy metabolism. |

Advanced Analytical Techniques for Metabolite Profiling and Quantification

Accurate identification, structural elucidation, and precise quantification of this compound and its metabolites in biological matrices are paramount for understanding its pharmacokinetics and pharmacodynamics. Advanced analytical techniques are indispensable for this purpose, offering high sensitivity, specificity, and resolution. mdpi.comnih.gov

Hyphenated techniques, which combine two or more analytical methods, are particularly powerful. Liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are frequently utilized for compound detection and quantification, especially in complex samples. mdpi.comtezu.ernet.in Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and speed for metabolite profiling. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with chromatography (e.g., HPLC-SPE-NMR-TOF-MS), provides detailed structural information, crucial for identifying novel derivatives or metabolic products of this compound. mdpi.com Other techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide complementary structural and compositional data, while thermoanalytical methods (e.g., Pyrolysis-GC-MS) can assist in characterizing the compound's thermal stability and degradation products. researchgate.net The continued development and application of these techniques will refine our understanding of this compound's chemical properties and its fate within biological systems.

Table 2: Advanced Analytical Techniques for this compound Profiling

| Technique | Principle | Application for this compound Research |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry | High-sensitivity quantification in biological samples, metabolite identification. mdpi.com |

| GC-MS | Gas chromatography coupled with mass spectrometry | Analysis of volatile derivatives, structural confirmation. tezu.ernet.in |

| NMR Spectroscopy | Nuclear magnetic resonance | Detailed structural elucidation, confirmation of purity. mdpi.com |

| UPLC-MS/MS | Ultra-performance liquid chromatography with tandem mass spectrometry | Rapid and highly sensitive analysis of complex mixtures, profiling. mdpi.com |

| High-Resolution MS (e.g., TOF-MS) | Time-of-flight mass spectrometry | Accurate mass determination for unknown metabolite identification. mdpi.com |

Sustainable Sourcing and Biotechnological Production of this compound

As a naturally occurring compound derived from Stemona species, the traditional sourcing of this compound relies on plant extraction. This approach can face challenges related to environmental impact, resource depletion, and inconsistent supply due to factors like climate, geographic variations, and cultivation practices. ontosight.ai The shift towards sustainable and responsible sourcing is a critical imperative in modern manufacturing and natural product development. sedex.com

Future directions for this compound include exploring sustainable sourcing practices that minimize ecological footprints and ensure ethical procurement. Beyond wild harvesting or traditional agriculture, biotechnological production offers a promising alternative. This involves leveraging synthetic biology and metabolic engineering to produce this compound in controlled environments, such as engineered microorganisms (e.g., yeast, bacteria) or plant cell cultures. The biosynthesis of complex natural products in heterologous hosts can provide a consistent, high-quality, and scalable supply of this compound, reducing reliance on wild plant populations and mitigating environmental concerns associated with large-scale cultivation and extraction. uu.nl This approach also facilitates the production of specific derivatives or analogs that might be difficult to obtain through traditional synthetic chemistry or plant extraction.

Table 3: Comparison of this compound Sourcing Methods

| Sourcing Method | Advantages | Challenges | Future Potential (for this compound) |

| Traditional Plant Extraction | Natural origin, established method. | Environmental impact, supply variability, resource depletion. sedex.com | Niche for specific natural extracts. |

| Sustainable Cultivation | Reduced environmental impact, improved consistency. | Land use, cultivation time, still subject to environmental factors. sedex.com | Enhanced agricultural practices. |

| Biotechnological Production | Consistent supply, controlled environment, scalability, reduced footprint. | Complex engineering, optimization of pathways. | Primary method for industrial production and derivative synthesis. |

Emerging Methodologies in Chemical Biology and Drug Discovery Pipelines

The field of chemical biology plays a pivotal role in drug discovery by focusing on the design, synthesis, and biological evaluation of compounds to understand their interactions with biological targets and develop potential therapeutics. uu.nl For this compound, emerging methodologies in chemical biology and drug discovery pipelines can significantly accelerate its development.

High-throughput screening (HTS) can be utilized to identify novel biological activities or to screen libraries of this compound derivatives for optimized potency and selectivity. epfl.ch Critical to this process are target identification and mechanism-of-action studies, which determine the precise protein targets responsible for observed biological phenotypes. These studies can employ direct biochemical methods, genetic interactions, or computational inference. nih.gov Advanced chemical biology tools, such as chemical probes and chemoproteomics, can be designed to selectively bind to and identify this compound's cellular targets, providing a deeper understanding of its molecular pharmacology. wehi.edu.au

Furthermore, modern drug discovery is increasingly incorporating strategies like structure-based drug design, enabling rational modification of this compound's structure for improved pharmacological properties. Emerging modalities, such as targeted protein degradation (e.g., PROTACs, molecular glues) and the development of covalent small molecule binders, could inspire the design of novel this compound-based therapeutics with unique mechanisms. epfl.ch The integration of artificial intelligence (AI) and machine learning (ML) approaches in small molecule design and lead optimization will further enhance the efficiency of discovering and developing this compound analogs with desired characteristics. epfl.ch

Table 4: Emerging Methodologies in this compound Drug Discovery

| Methodology | Application for this compound Research | Expected Outcome |

| High-Throughput Screening (HTS) | Screening this compound analogs for novel activities or improved potency. epfl.ch | Identification of lead compounds with enhanced profiles. |

| Chemical Proteomics | Using this compound-based probes to identify direct protein targets. wehi.edu.au | Elucidation of molecular targets and pathways. |

| Structure-Based Drug Design | Rational modification of this compound based on target binding. | Design of more potent, selective, and safer derivatives. |

| AI/Machine Learning | Predicting ADMET properties, designing novel scaffolds, optimizing synthesis. epfl.ch | Accelerated lead optimization and reduced development timelines. |

| Targeted Protein Degradation | Developing this compound-based PROTACs or molecular glues. epfl.ch | Novel therapeutic strategies for "undruggable" targets. |

Q & A

Q. How can controlled experiments isolate this compound’s effects from confounding variables in cellular models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.